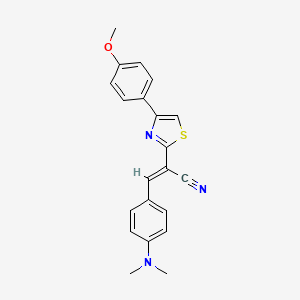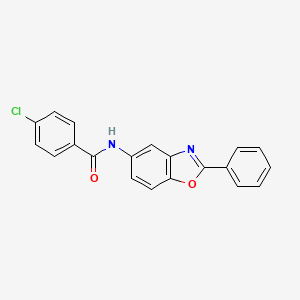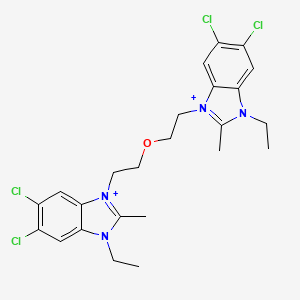
heptyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)benzoato de heptilo es un compuesto orgánico con la fórmula molecular C22H22N2O6. Este compuesto es conocido por su estructura única, que incluye un éster de heptilo unido a un grupo benzoato, conectado además a una parte de isoindolina-1,3-diona. La estructura distintiva del compuesto lo convierte en un objeto de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)benzoato de heptilo generalmente implica la esterificación del ácido 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)benzoico con heptanol. La reacción generalmente está catalizada por un ácido como el ácido sulfúrico o el ácido p-toluensulfónico. La mezcla de reacción se calienta a reflujo para facilitar el proceso de esterificación.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)benzoato de heptilo puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de catalizadores y solventes se controla cuidadosamente para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)benzoato de heptilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden modificar la parte de isoindolina-1,3-diona.
Sustitución: El grupo benzoato puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)benzoato de heptilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y antimicrobianas.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)benzoato de heptilo implica su interacción con objetivos moleculares y vías específicas. Se sabe que la parte de isoindolina-1,3-diona del compuesto interactúa con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como acciones antiinflamatorias o antimicrobianas.
Comparación Con Compuestos Similares
Compuestos Similares
- Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(7-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionyl]amino}heptyl)propanamide
Unicidad
El 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)benzoato de heptilo es único debido a su enlace éster específico y la presencia de la parte de isoindolina-1,3-diona. Esta estructura imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
heptyl 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-5-8-15-27-22(26)16-11-13-17(14-12-16)23-20(24)18-9-6-7-10-19(18)21(23)25/h6-7,9-14H,2-5,8,15H2,1H3 |
Clave InChI |
UCNHZIHRKRCIJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)


![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)


![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)

